1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Key Milestones in Thienoimidazole Research
Positioning Within Heterocyclic Medicinal Chemistry
Thienoimidazoles occupy a unique niche within sulfur-containing heterocycles, merging the metabolic stability of thiophenes with the hydrogen-bonding capacity of imidazoles. Their π-deficient nature facilitates interactions with enzymatic aromatic residues, while the sulfur atom contributes to lipophilicity and membrane permeability. Compared to traditional N-heterocycles like pyridine or purine, thienoimidazoles offer reduced toxicity profiles and improved synthetic flexibility, as demonstrated by the regioselective introduction of 3,4-dimethylphenyl and 2-methoxyphenyl groups in advanced derivatives.
The scaffold’s versatility is evident in its applications:
- Antimicrobial agents : Thienoimidazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
- Kinase inhibitors : The planar structure facilitates ATP-competitive binding in oncogenic kinases.
- GPCR modulators : Sulfur’s polarizability enables interactions with G-protein-coupled receptors.
Significance of 5,5-dioxide Derivatives in Academic Research
The 5,5-dioxide functionalization introduces two electronegative oxygen atoms, dramatically altering the scaffold’s electronic properties. This modification:
- Enhances metabolic stability by reducing susceptibility to cytochrome P450 oxidation.
- Modulates solubility through dipole moment increases (Δμ = +2.1 D compared to non-oxidized analogs).
- Facilitates crystal packing via additional hydrogen-bonding acceptors, improving crystallinity for X-ray studies.
In the target compound, the 5,5-dioxide group synergizes with aryl substituents to create a electron-deficient core, favoring charge-transfer interactions with biological targets. Computational analyses reveal a LUMO energy reduction of 0.8 eV upon dioxide formation, enhancing electrophilic reactivity at the C2 position.
Comparative Electronic Properties of Thienoimidazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| Parent scaffold | -6.2 | -1.4 | 3.1 |
| 5,5-dioxide | -5.9 | -2.2 | 5.3 |
| 3,4-dimethylphenyl-substituted | -6.1 | -1.8 | 4.7 |
Theoretical Foundations of Substituted Thienoimidazole Systems
Density functional theory (DFT) calculations provide critical insights into substituent effects on thienoimidazole systems. For 1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl) derivatives:
- Methoxy group : The ortho-methoxy substituent induces torsional strain (ΔE = 12.3 kJ/mol) but enhances π-stacking via perpendicular dipole alignment.
- Dimethylphenyl group : 3,4-Dimethyl groups increase steric bulk (van der Waals volume = 48.7 ų) while maintaining planarity through CH-π interactions.
- Dioxide moiety : Sulfone oxygen atoms participate in resonance conjugation, delocalizing electron density across the imidazole ring (NBO charge: S = +1.21, O = -0.67).
Frontier molecular orbital analysis reveals that the 5,5-dioxide group lowers the LUMO energy (-2.2 eV vs. -1.4 eV in non-oxidized analogs), enabling nucleophilic attack at the C2 carbonyl group during metabolic transformations. These theoretical principles guide the rational design of thienoimidazole-based therapeutics with optimized pharmacokinetic profiles.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-8-9-15(10-14(13)2)21-17-11-27(24,25)12-18(17)22(20(21)23)16-6-4-5-7-19(16)26-3/h4-10,17-18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXSNTHTMPMHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in aromatic substituents and modifications to the imidazolone or thiophene moieties. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 2-methoxyphenyl group in the target compound (electron-donating) contrasts with analogues bearing fluorine (electron-withdrawing, ) or trifluoromethyl (strongly electron-withdrawing, ). This affects electronic density on the imidazolone ring, influencing reactivity and binding interactions.
- Thione vs. Oxo Substitution : Replacement of the oxo group with thione (e.g., ) increases molecular weight and may alter hydrogen-bonding capacity.
Physicochemical Properties
- Density and Solubility : The trifluoromethyl-substituted analogue (1.56 g/cm³, ) exhibits higher density than the methyl-substituted derivative (1.32 g/cm³, ), correlating with increased molecular mass and lipophilicity.
- Boiling Points : Trifluoromethyl and fluorophenyl derivatives (559–581°C, ) show higher predicted boiling points than the target compound, likely due to stronger intermolecular interactions (dipole-dipole, van der Waals).
- Acid Dissociation (pKa) : The trifluoromethyl analogue’s predicted pKa (-1.13, ) suggests strong acidity at the imidazolone nitrogen, contrasting with the target compound’s likely near-neutral pKa due to methoxy and methyl groups.
Biological Activity
1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antiviral, anticancer, and other pharmacological effects.
The compound has a complex structure characterized by the presence of a thieno-imidazole core fused with aromatic substituents. Its molecular formula is CHNOS, and it exhibits a molecular weight of approximately 342.39 g/mol.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance:
- N-Heterocycles : A study highlighted the efficacy of N-heterocycles in inhibiting viral replication. Compounds with similar structural motifs showed significant inhibition against HCV NS5B RNA polymerase with IC values as low as 32.2 μM .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Line Studies : In vitro testing on human cancer cell lines demonstrated that derivatives of thieno-imidazole compounds can induce apoptosis and inhibit cell proliferation. For example, certain analogs exhibited IC values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The thieno-imidazole scaffold may interact with specific enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
